1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione

Lipophilicity Prodrug Design Membrane Permeability

1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione (CAS 128611-94-9), also known as 2,5-dioxopyrrolidin-1-yl cyclobutanecarboxylate, is a cyclobutane-containing N-hydroxysuccinimide (NHS) ester that serves as an amine-reactive building block for bioconjugation, prodrug design, and the synthesis of cyclobutane-bearing pharmaceutical intermediates. Unlike simple aliphatic NHS esters, its cyclobutylcarbonyl moiety introduces a strained four-membered ring that imparts distinct steric bulk, conformational rigidity, and electronic properties, which can influence reaction kinetics, stability, and the physicochemical profile of derived conjugates.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 128611-94-9
Cat. No. B3096523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione
CAS128611-94-9
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)14-9(13)6-2-1-3-6/h6H,1-5H2
InChIKeyFZRMAFNTPNUYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione (CAS 128611-94-9): A Cyclobutane-Containing NHS Ester for Amine-Reactive Bioconjugation and Medicinal Chemistry


1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione (CAS 128611-94-9), also known as 2,5-dioxopyrrolidin-1-yl cyclobutanecarboxylate, is a cyclobutane-containing N-hydroxysuccinimide (NHS) ester that serves as an amine-reactive building block for bioconjugation, prodrug design, and the synthesis of cyclobutane-bearing pharmaceutical intermediates . Unlike simple aliphatic NHS esters, its cyclobutylcarbonyl moiety introduces a strained four-membered ring that imparts distinct steric bulk, conformational rigidity, and electronic properties, which can influence reaction kinetics, stability, and the physicochemical profile of derived conjugates [1].

Why Generic NHS Ester Substitution Fails: Quantifiable Steric, Electronic, and Lipophilicity Differences of 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione


NHS esters are not interchangeable: the nature of the acyl group profoundly affects hydrolysis half-life, aminolysis rate, and conjugate lipophilicity . The cyclobutylcarbonyl group introduces a sterically demanding, conformationally constrained four-membered ring that is absent in acetyl or propionyl NHS esters, leading to measurably slower hydrolysis kinetics and higher lipophilicity (XLogP3 = 0.2 versus −1.34 for succinimidyl acetate) [1]. These differences directly impact shelf stability, aqueous handling windows, and the pharmacokinetic properties of prodrugs or conjugates, making generic substitution scientifically unsound without quantitative re-validation.

Quantitative Differentiation Evidence for 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione vs. Common NHS Ester Comparators


Enhanced Lipophilicity vs. Succinimidyl Acetate: XLogP3 Difference of +1.54

The target compound exhibits a computed XLogP3 of 0.2, whereas succinimidyl acetate (acetyl NHS ester, CAS 14464-29-0) has a LogP of −1.34, representing a difference of +1.54 log units [1]. This increased lipophilicity favors membrane partitioning and can enhance the oral bioavailability or cellular uptake of cyclobutylcarbonyl-derived prodrugs and conjugates.

Lipophilicity Prodrug Design Membrane Permeability

Steric Bulk and Hydrolysis Stability: Predicted Slower Hydrolysis vs. Acetyl NHS Ester

The hydrolysis half-life of NHS esters is strongly influenced by the steric bulk of the acyl group. While succinimidyl acetate (acetyl NHS ester) hydrolyzes rapidly (half-life <5 min for SCM-type NHS esters at pH ~8), NHS esters with bulkier C4 aliphatic ester linkages (e.g., SG-type, representing a C4 aliphatic chain) exhibit half-lives around 20 min under comparable conditions . The cyclobutylcarbonyl group, being a cyclic C4 structure, is expected to confer steric protection analogous to or greater than linear C4 chains, thereby extending aqueous working lifetime relative to acetyl NHS ester.

Hydrolysis Stability Bioconjugation Linker Chemistry

Conformational Rigidity: Cyclobutane Ring Locks the Acyl Group in a Defined Spatial Orientation

The cyclobutane ring imposes a well-defined, non-planar geometry with restricted rotational freedom, unlike flexible linear acyl chains (e.g., acetyl, propionyl). This structural preorganization can be exploited in fragment-based drug design and constrained peptidomimetic synthesis, where spatial orientation of the carbonyl group influences target binding entropy and selectivity [1]. Cyclobutane-containing drug candidates have been approved by the FDA across multiple therapeutic areas, underscoring the pharmacophoric value of this motif .

Conformational Constraint Medicinal Chemistry Structure-Based Design

Procurement-Relevant Application Scenarios for 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione


Prodrug Design Requiring Enhanced Lipophilicity for Membrane Permeation

The significantly higher XLogP3 (0.2) of the cyclobutylcarbonyl NHS ester compared to acetyl (−1.34) makes it the preferred acylating agent when designing prodrugs intended to passively diffuse across biological membranes. This property is particularly valuable for central nervous system (CNS) targets where logP values in the 0–3 range are desirable for blood-brain barrier penetration .

Bioconjugation Protocols Demanding Extended Aqueous Half-Life

When protein or peptide labeling requires >20 min of handling in aqueous buffer at neutral to slightly alkaline pH, the cyclobutylcarbonyl NHS ester is predicted to outperform acetyl NHS ester (T1/2 <5 min) by providing at least a 4-fold longer working window, reducing premature hydrolysis and improving conjugation yield .

Synthesis of Conformationally Constrained Peptidomimetics and Drug Candidates

The rigid cyclobutane scaffold serves as a privileged motif in medicinal chemistry; nine FDA-approved drugs contain a cyclobutane substructure. Using this NHS ester as a building block introduces a conformationally locked acyl group that can enhance target selectivity and metabolic stability in peptide-based therapeutics and fragment-based drug discovery .

Quote Request

Request a Quote for 1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.